7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine
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Overview
Description
7-Methyl-1-oxa-3-azaspiro[45]dec-2-en-2-amine is a spiro compound characterized by a unique structure that includes a spiro linkage between a five-membered oxazolidine ring and a six-membered piperidine ring
Preparation Methods
The synthesis of 7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine typically involves the following steps:
Cyclization Reaction: The formation of the spiro linkage is achieved through a cyclization reaction involving a suitable precursor. This precursor often contains functional groups that facilitate the formation of the oxazolidine and piperidine rings.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Common solvents used in the reaction include dichloromethane and ethanol.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced. Common reagents for these reactions include alkyl halides and alcohols.
Scientific Research Applications
7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability and reactivity.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine can be compared with other spiro compounds, such as:
7-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine: This compound has a similar spiro structure but differs in the position of the double bond and the oxazolidine ring.
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride: This compound contains an additional nitrogen atom in the spiro linkage, which may alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
25517-57-1 |
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Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
7-methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine |
InChI |
InChI=1S/C9H16N2O/c1-7-3-2-4-9(5-7)6-11-8(10)12-9/h7H,2-6H2,1H3,(H2,10,11) |
InChI Key |
YOHHUDLYXSLONW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)CN=C(O2)N |
Origin of Product |
United States |
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